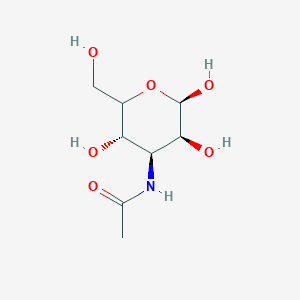
Glucopyranose, 3-acetamido-3-deoxy-, D-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucopyranose, 3-acetamido-3-deoxy-, D-(8CI):
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-acetamido-3-deoxy-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of glucosamine with acetic anhydride under controlled conditions to introduce the acetamido group at the third carbon position . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods: : Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-acetamido-3-deoxy-D-glucopyranose can undergo oxidation reactions, typically involving reagents like periodate or bromine water, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Periodate, bromine water.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of 3-acetamido-3-deoxy-D-glucopyranose.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : In organic synthesis, 3-acetamido-3-deoxy-D-glucopyranose is used as a building block for the synthesis of more complex carbohydrate derivatives. It is also employed in the preparation of glycosyl azides, which are versatile intermediates in the synthesis of glycoconjugates .
Biology: : The compound is valuable in studying carbohydrate-protein interactions and glycan biosynthesis. It is used in the modification and labeling of carbohydrates for biological assays and analyses .
Medicine: : In drug discovery, 3-acetamido-3-deoxy-D-glucopyranose aids in the design and synthesis of carbohydrate-based therapeutics, such as glycosidase inhibitors or glycoconjugate vaccines .
Industry: : The compound finds applications in the development of bioconjugates and glycoarrays through click chemistry reactions, specifically the azide-alkyne cycloaddition reaction .
Mechanism of Action
The mechanism of action of 3-acetamido-3-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards enzymes and receptors involved in carbohydrate metabolism. The compound can inhibit glycosidases by mimicking the transition state of the enzymatic reaction, thereby blocking the active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucopyranose:
2-Acetamido-2-deoxy-β-D-glucopyranosylamine: This compound features an acetamido group at the second carbon and an amino group at the first carbon.
Uniqueness: : 3-acetamido-3-deoxy-D-glucopyranose is unique due to the specific positioning of the acetamido group at the third carbon, which imparts distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with enzymes and receptors, making it a valuable compound in various scientific applications .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-[(2R,3S,4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-6(12)4(2-10)15-8(14)7(5)13/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4?,5-,6+,7-,8+/m0/s1 |
InChI Key |
VXUMVOQGKNZDNY-YMSFOUKASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H](OC([C@H]1O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(OC(C1O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


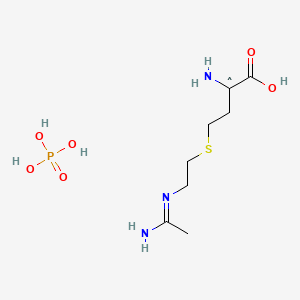

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)
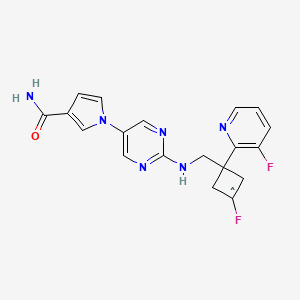
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

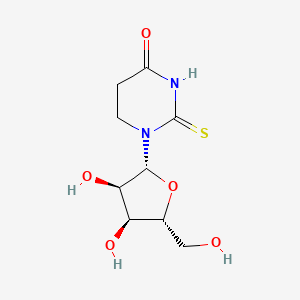
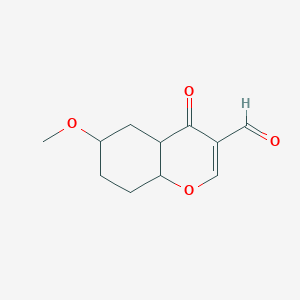
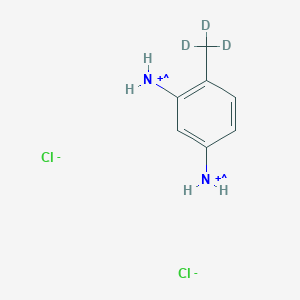


![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
